Isobutylene

Description

Significance in Chemical Research and Industrial Applications

Isobutylene's branched structure and the presence of a double bond make it a highly reactive and versatile building block in the petrochemical industry. vinatiorganics.comevonik.com It serves as a precursor for the synthesis of numerous commercially important compounds. gevo.com For instance, it is used to produce isooctane (B107328), a high-octane component of aviation gasoline. nih.govvinatiorganics.com Furthermore, This compound (B52900) is a key starting material for producing antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) through the Friedel-Crafts alkylation of phenols. wikipedia.orgwestairgases.com It is also a precursor for manufacturing methacrolein (B123484) and pivalic acid. wikipedia.orgmanavchem.com

The etherification of this compound with alcohols such as methanol (B129727) and ethanol (B145695) yields methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), respectively. vinatiorganics.comgevo.com These ethers have been widely used as oxygenate additives in gasoline to boost octane (B31449) ratings and promote more complete combustion, thereby reducing harmful emissions. gevo.comwestairgases.com

This compound is a crucial monomer in the field of polymer science, most notably for the production of polythis compound (B167198) (PIB) and butyl rubber. wikipedia.orgmetrowelding.com

Polythis compound (PIB): This polymer is synthesized through the cationic polymerization of this compound. wikipedia.org The molecular weight of the resulting polymer dictates its application. wikipedia.org Low-molecular-weight PIB is used as a plasticizer, while medium and high-molecular-weight PIBs are key components in adhesives and sealants due to their tackiness and flexibility. wikipedia.orgipec.global PIB is also utilized as a viscosity modifier in lubricating oils. westairgases.comqixitd.com

Butyl Rubber: Produced by copolymerizing this compound with a small amount of isoprene (B109036), butyl rubber is a synthetic rubber known for its excellent impermeability to gases and resistance to heat, weathering, and chemicals. westairgases.commetrowelding.com This property makes it ideal for manufacturing tire inner tubes, tire liners, seals, and hoses. evonik.commetrowelding.com

The polymerization of this compound is a significant area of research, with studies focusing on mechanisms like cationic polymerization, which is the typical method for its production. wikipedia.orgrsc.org

This compound and its derivatives play a vital role in enhancing the performance of fuels and lubricants. evonik.comevonik.com

Fuel Additives: As mentioned, this compound is a precursor to MTBE and ETBE, which increase the octane rating of gasoline. metrowelding.comprecedenceresearch.com It is also used to produce isooctane, another critical high-octane fuel component, through alkylation with butane (B89635) or dimerization followed by hydrogenation. wikipedia.orgwestairgases.com

Lubricant Additives: Derivatives of this compound, such as polythis compound, are used as lubricant additives to improve the viscosity index, reduce oil consumption, and enhance anti-wear properties. metrowelding.comipec.global Sulfurized this compound compounds serve as extreme pressure (EP) and anti-wear additives in lubricants, forming a protective film on metal surfaces under high loads and temperatures to prevent friction and wear. minglanchem.comminglanchem.com These additives also exhibit antioxidant and corrosion-inhibiting properties. minglanchem.comminglanchem.com Highly reactive polythis compound (HRPIB) is a major commercial intermediate for producing fuel and lubricant additives. rsc.orgresearchgate.net

Historical Perspective of this compound Research

The industrial utilization of this compound dates back to the early 20th century. In 1947, a patent described the extraction of this compound from hydrocarbon mixtures using sulfuric acid. acs.org Later research in 1950 improved this process to exclude 1-butene (B85601) from the extracted this compound. acs.org A significant advancement was the discovery that high-purity this compound could be produced by dehydrating tert-butyl alcohol (t-BuOH). acs.org This method, often using catalysts like p-toluenesulfonic acid or aluminum oxide, became a widespread procedure for producing this compound. acs.orggoogle.com

The polymerization of this compound has been a subject of extensive academic and industrial research. The development of the "inifer" (initiator-transfer agent) technique in the late 1970s and early 1980s was a milestone in controlled cationic polymerization, allowing for the synthesis of telechelic polymers with specific end-groups. tandfonline.com Industrial processes for this compound polymerization often employ Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) as catalysts, typically at very low temperatures. google.comacs.org

Overview of Current Research Landscape and Challenges

Current research on this compound is focused on improving production efficiency, developing more sustainable manufacturing routes, and enhancing its application in advanced materials.

A major challenge in the traditional production of this compound and its polymers is the reliance on petrochemical feedstocks and energy-intensive processes. nih.gov The conventional cationic polymerization of this compound often requires very low temperatures (e.g., -100 °C) and highly purified feedstocks, making the process expensive. rsc.org Furthermore, the use of catalysts like boron trifluoride can produce undesirable fluorine-based byproducts. rsc.org

To address these challenges, significant research is being directed towards:

Sustainable Production: There is a growing interest in producing bio-based this compound through fermentation of renewable resources like sugars from lignocellulosic hydrolysate. nih.govvinatiorganics.com Companies and research groups are engineering microorganisms, such as E. coli and cyanobacteria, to produce isobutene from glucose or CO₂. acs.orgbiorxiv.orgenergyindustryreview.comfraunhofer.de These biological routes aim to create a more sustainable and potentially cost-competitive alternative to petrochemical production. nih.govmanchester.ac.uk

Advanced Catalysis: Research is ongoing to develop more efficient and environmentally friendly catalyst systems for this compound polymerization. This includes exploring new initiating systems based on ionic liquids and Lewis acid-ether complexes that can operate at higher temperatures and in less polar solvents. rsc.orgresearchgate.net

Process Optimization: Efforts are being made to optimize existing processes. For instance, computational modeling is being used to validate and improve the efficiency of separation and purification towers in this compound production. acs.org

Environmental concerns associated with some this compound derivatives, such as the groundwater contamination potential of MTBE, have also driven research into alternative fuel additives and more stringent production regulations. precedenceresearch.com The development of highly reactive polythis compound (HRPIB) continues to be a focus, as it is a key intermediate for high-performance fuel and lubricant additives. rsc.orgresearchgate.net

Structure

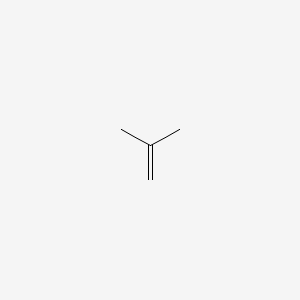

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Production Methodologies of Isobutylene

Petrochemical Routes for Isobutylene (B52900) Production

The predominant methods for industrial-scale this compound production are rooted in petrochemical refining processes. These methods leverage the abundant supply of hydrocarbons from crude oil to generate this compound through catalytic reactions at high temperatures.

Catalytic Dehydrogenation of Butanes

Catalytic dehydrogenation is a targeted process that converts isobutane (B21531) into this compound by removing hydrogen atoms. melscience.com This reaction is typically carried out at elevated temperatures, generally ranging from 500 to 600°C, in the presence of a catalyst. melscience.com Various catalysts are employed in this process, including chromium oxide, platinum-based catalysts, and more recently, gallium-based systems. google.compatsnap.com The fundamental reaction involves the breaking of C-H bonds, leading to the formation of a double bond and the release of hydrogen gas. melscience.com This method offers a direct route to this compound from a specific feedstock. The process can achieve high yields of this compound, often up to 80-90%. melscience.com

The reaction for the dehydrogenation of isobutane to this compound is as follows: (CH₃)₂CH-CH₃ → (CH₃)₂C=CH₂ + H₂ melscience.com

Table 1: Catalysts and Conditions for Isobutane Dehydrogenation

| Catalyst Type | Typical Operating Temperature (°C) | Key Characteristics |

|---|---|---|

| Chromium Oxide (Cr₂O₃) | 550 - 650 | Early generation catalyst, effective but with environmental concerns. |

| Platinum-based (e.g., Pt-Sn/Al₂O₃) | 550 - 600 | High activity and selectivity, but susceptible to deactivation by coking. |

| Gallium-based (e.g., Ga₂O₃/Al₂O₃) | 580 - 640 | Offers good selectivity and stability. google.com |

Steam Cracking of Petroleum Naphtha

Steam cracking is a cornerstone of the petrochemical industry for producing light olefins, including this compound. wikipedia.org In this process, a hydrocarbon feedstock, such as petroleum naphtha, liquefied petroleum gas (LPG), ethane, propane, or butane (B89635), is mixed with steam and subjected to very high temperatures, typically around 850°C, in the absence of oxygen. wikipedia.org The intense heat causes the larger hydrocarbon molecules to break down into smaller, unsaturated hydrocarbons through a free-radical mechanism. unizg.hr The resulting product mixture is complex and depends on the composition of the feedstock, the hydrocarbon-to-steam ratio, the cracking temperature, and the residence time in the furnace. wikipedia.org Lighter feedstocks tend to yield more ethylene (B1197577) and propylene (B89431), while heavier feedstocks produce a broader range of products, including this compound. wikipedia.org After cracking, the hot gases are rapidly cooled to halt further reactions, and the this compound is then separated from the product stream through distillation. wikipedia.org

Biosynthesis and Bio-derived Pathways of this compound

In response to growing environmental concerns and a desire for sustainable chemical production, significant research has focused on developing bio-based routes to this compound. These pathways utilize microbial fermentation to produce a precursor, isobutanol, which is then converted to this compound.

Microbial Production of Isobutanol-Derived this compound

The biosynthesis of isobutanol is achieved through the metabolic engineering of various microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov These microbes are engineered to contain a synthetic pathway that converts pyruvate (B1213749), a key intermediate in glycolysis, into isobutanol. mdpi.com This engineered pathway involves a series of enzymatic steps, including the conversion of pyruvate to 2-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol. mdpi.com Genetically engineered organisms have been reported to produce up to 50 g/L of isobutanol. nih.govresearchgate.net This bio-derived isobutanol serves as a renewable feedstock for the production of this compound. acs.org

Dehydration of Isobutanol to this compound

The conversion of isobutanol to this compound is accomplished through a dehydration reaction, where a molecule of water is eliminated from the isobutanol molecule. This reaction is endothermic and is favored at lower pressures and higher temperatures. bohrium.com The process is an alternative route to produce this compound from a renewable source. shokubai.org

Catalytic Systems for Isobutanol Dehydration (e.g., γ-Al2O3/HCl)

The dehydration of isobutanol to this compound is facilitated by solid acid catalysts. Among the most effective and commonly studied catalysts for this reaction is gamma-alumina (γ-Al₂O₃). shokubai.orgnih.gov This catalyst provides acidic sites that promote the removal of the hydroxyl group from isobutanol and the subsequent formation of a double bond. shokubai.org To enhance its stability, particularly in the presence of water which is a byproduct of the reaction, the γ-Al₂O₃ can be treated with hydrochloric acid (HCl). acs.org The γ-Al₂O₃/HCl catalyst system has demonstrated high conversion rates and selectivity for this compound. acs.org Research has shown that at temperatures between 260–280°C, isobutanol can be almost quantitatively converted to this compound with a conversion rate exceeding 99%. acs.org The resulting this compound can exhibit high purity, although minor impurities such as 1-butene (B85601), cis-2-butene, and trans-2-butene may also be formed. acs.org

Table 2: Research Findings on Isobutanol Dehydration over γ-Al₂O₃ Catalysts

| Catalyst | Reaction Temperature (°C) | Isobutanol Conversion (%) | This compound Selectivity (%) | Source |

|---|---|---|---|---|

| γ-Al₂O₃/HCl | 260 - 280 | >99 | ~94.4 (with butene isomers as impurities) | acs.org |

| γ-Al₂O₃ | 340 | 85 | Up to 95 (depending on isobutanol concentration) | shokubai.org |

| γ-Al₂O₃ (modified with pore expander) | 330 | 97 | 93 | nih.gov |

Metabolic Engineering for Isobutanol Production

The biological production of isobutanol, a precursor for isobutene, has been a significant focus of metabolic engineering efforts. mdpi.comnih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce isobutanol from renewable feedstocks like glucose. mdpi.comnih.gov The core of this strategy involves the introduction of a synthetic pathway that channels intermediates from the organism's central metabolism towards isobutanol synthesis.

The engineered isobutanol pathway typically consists of five key enzymatic steps, starting from pyruvate, a central metabolite derived from glucose. mdpi.com This pathway is a combination of the valine biosynthesis pathway and the Ehrlich pathway. nih.gov The enzymes involved are:

Acetolactate synthase (AlsS) : Converts two molecules of pyruvate to 2-acetolactate (B3167203). nih.gov

Acetohydroxyacid reductoisomerase (AHARI or IlvC) : Reduces 2-acetolactate to 2,3-dihydroxy-isovalerate. mdpi.comnih.gov

Dihydroxyacid dehydratase (DHAD or IlvD) : Dehydrates 2,3-dihydroxy-isovalerate to 2-ketoisovalerate (KIV). mdpi.comnih.gov

2-Ketoacid decarboxylase (KIVD or KdcA) : Decarboxylates 2-ketoisovalerate to isobutyraldehyde. mdpi.comnih.gov

Alcohol dehydrogenase (ADH) : Reduces isobutyraldehyde to isobutanol. mdpi.comnih.gov

Early work in this area demonstrated the potential of this engineered pathway in E. coli, achieving an isobutanol titer of 22 g/L, which was 86% of the theoretical maximum yield. mdpi.com Subsequent research has focused on optimizing this pathway by addressing various limiting factors. Strategies to improve isobutanol production include:

Enzyme selection and expression: Identifying and overexpressing enzymes with high catalytic activity, such as KIVD from Lactococcus lactis and ADH from S. cerevisiae. mdpi.com

Pathway compartmentalization: In eukaryotic organisms like S. cerevisiae, the native isobutanol pathway is split between the cytosol and mitochondria. nih.gov Engineering the entire pathway to be localized within a single compartment, either the cytosol or mitochondria, has been shown to improve isobutanol titers. nih.gov

Elimination of competing pathways: Deleting genes responsible for the production of byproducts like ethanol (B145695), lactate, and acetate (B1210297) can redirect carbon flux towards isobutanol. nih.govosti.gov

Cofactor balancing: Ensuring a sufficient supply of cofactors like NADPH, which is required by the AHARI enzyme, is crucial for optimal pathway function. nih.gov

These metabolic engineering strategies have led to significant improvements in isobutanol titers in various microbial hosts. For instance, engineered strains of Corynebacterium glutamicum have achieved isobutanol production of 175 mM. nih.gov Further advancements in systems biology and synthetic biology are expected to continue to enhance the efficiency of microbial isobutanol production.

Enzymatic Pathways for Isobutene Formation (e.g., Diphosphomevalonate Decarboxylase)

Direct enzymatic conversion of renewable substrates to isobutene represents a promising alternative to the two-step process involving isobutanol dehydration. nih.gov One of the key enzymes explored for this purpose is mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD), also known as diphosphomevalonate decarboxylase. nih.govasm.org This enzyme is naturally involved in the biosynthesis of isoprenoids. nih.gov

It has been discovered that MDD from Saccharomyces cerevisiae (ScMDD) can catalyze the conversion of 3-hydroxy-3-methylbutyrate (3-HMB) to isobutene. nih.govasm.org In this reaction, 3-HMB, a product of leucine (B10760876) degradation, is decarboxylated to form isobutene and carbon dioxide. nih.gov The initial rates of isobutene formation by wild-type ScMDD were relatively low, with whole E. coli cells producing the enzyme at a rate of 154 pmol h⁻¹ g cells⁻¹. nih.gov

To enhance the catalytic efficiency of ScMDD for isobutene production, researchers have employed protein engineering techniques such as error-prone PCR. asm.org This has led to the identification of improved enzyme variants. For example, two variants, ScMDD1 (with an I145F mutation) and ScMDD2 (with an R74H mutation), showed 19-fold and 38-fold increases in isobutene production rates, respectively, compared to the wild-type enzyme. asm.org These genetic modifications demonstrated the potential to significantly improve the rate of enzymatic isobutene synthesis. asm.org

Another enzyme, a putative mevalonate diphosphate decarboxylase from the archaeon Picrophilus torridus, was also investigated for its isobutene production capabilities. asm.org However, detailed characterization revealed that this enzyme is actually a mevalonate-3-kinase (M3K). asm.org This M3K catalyzes the phosphorylation of 3-hydroxyisovalerate (3-HIV) to an unstable 3-phosphate intermediate, which then spontaneously decarboxylates to form isobutene. asm.org This enzymatic route has shown significantly higher isobutene production rates, reaching up to 2,880 pmol min⁻¹ mg protein⁻¹ with the purified enzyme. asm.org

This compound Production from Acetone (B3395972)

The synthesis of this compound from acetone is another viable production route. google.comgoogle.com This process typically involves the use of solid acid catalysts to promote the conversion of acetone to this compound. google.comescholarship.org Various catalytic systems have been investigated, including zeolites and mesoporous silica (B1680970). google.com

The reaction mechanism is thought to proceed through a series of steps, starting with the aldol (B89426) condensation of two acetone molecules to form diacetone alcohol. This is followed by dehydration to mesityl oxide, which is then converted to this compound and acetic acid. escholarship.org Lewis acidic sites on the catalyst are believed to promote the initial aldol condensation step. escholarship.org

Catalyst selection is crucial for achieving high selectivity and yield of this compound. google.com Zeolites, such as beta zeolite, H-Y zeolite, and H-ZSM-5, have been shown to be effective for this conversion. google.com The acidic properties of these materials play a significant role in the reaction. By ion-exchanging the acid sites with cations, the catalytic performance can be tailored. google.com Furthermore, inactivating the acid sites on the external surface of the zeolite crystals can improve the selectivity to this compound by preventing undesirable side reactions. google.com

Recent research has also explored the use of isolated metal sites grafted onto silica supports as catalysts for this reaction. For example, isolated hafnium (Hf) sites on Silicalite-1 and SiO2 have been shown to be active for the conversion of acetone to isobutene. escholarship.org The turnover frequency for isobutene formation was found to be significantly higher over Hf/Silicalite-1 compared to Hf/SiO2, which was attributed to the specific structure of the active sites. escholarship.org

The reaction kinetics are typically between first and second order with respect to the acetone partial pressure, suggesting that a bimolecular step is involved in the rate-determining step. escholarship.org The presence of water in the feed can help to mitigate catalyst deactivation due to coking. escholarship.org

The ability to produce acetone from biomass sources opens up the possibility of a renewable route to this compound through this method. google.com

This compound Synthesis from Ethanol

The direct conversion of ethanol to this compound is an attractive process that utilizes a readily available bio-based feedstock. researchgate.netpskgu.ru This single-stage synthesis is typically carried out over mixed-oxide catalysts at elevated temperatures. pskgu.ru

Catalysts for Ethanol Conversion (e.g., ZnO/ZrO₂)

Among the various catalysts studied for the conversion of ethanol to this compound, zinc oxide-zirconia (ZnO/ZrO₂) systems have shown particular promise. researchgate.netpskgu.ruresearchgate.net These catalysts are typically prepared by impregnating zirconium hydroxide (B78521) with a zinc salt, followed by calcination. pskgu.ruresearchgate.net

The composition of the ZnO/ZrO₂ catalyst significantly influences its activity and selectivity. pskgu.ru An optimal Zr:Zn molar ratio has been identified to be in the range of 8–20, which provides an this compound selectivity of 45–50%. pskgu.ru The reaction conditions also play a critical role. Optimal conditions for the conversion of ethanol to this compound over ZnO/ZrO₂ catalysts have been reported to be a temperature of 500°C, a feed space velocity of 3 g/(g h), and the use of a 50% aqueous ethanol solution as the feedstock. pskgu.ru Under these conditions, an isobutene yield of 79% has been achieved with fresh catalysts. researchgate.net

The mechanism of this compound synthesis from ethanol over ZnO/ZrO₂ catalysts is complex and involves a cascade of reactions. rsc.org It is proposed that zinc species and oxygen vacancies on the zirconia surface are key to the catalytic activity. rsc.org These sites are believed to promote the initial dehydrogenation of ethanol to acetaldehyde (B116499), followed by the conversion of acetaldehyde to acetone. rsc.org The rate-limiting step is thought to be the conversion of acetone to this compound, which involves the condensation of acetaldehyde enolate species. rsc.org

This compound Synthesis from Synthesis Gas (Isosynthesis)

The direct synthesis of this compound and isobutane from synthesis gas (a mixture of carbon monoxide and hydrogen) is known as the isosynthesis process. ingentaconnect.comeurekaselect.com This reaction is characterized by the preferential formation of branched hydrocarbons, particularly iso-C4 compounds, over linear hydrocarbons. ingentaconnect.comeurekaselect.com

The isosynthesis reaction offers a route to produce this compound from various carbon sources, including coal, natural gas, and biomass, which can be converted to synthesis gas. unt.eduopenchemicalengineeringjournal.com The process is typically carried out at high temperatures and pressures over heterogeneous catalysts. unt.eduacs.org

Zirconia-Based Catalysts

Zirconia (ZrO₂) has been identified as an active and selective catalyst for the isosynthesis reaction. eurekaselect.comacs.org Pure zirconia can catalyze the conversion of synthesis gas to this compound and isobutane under relatively moderate conditions. acs.org The performance of zirconia-based catalysts can be significantly enhanced by the addition of promoters. acs.org

The addition of alkali metals, such as potassium (in the form of KOH), can modify the surface basicity and further improve the selectivity to this compound and isobutane. acs.org For example, a zirconia-based catalyst promoted with both alumina (B75360) and potassium hydroxide (Al₂O₃-KOH-ZrO₂) has demonstrated a CO conversion of 30% with an iso-C4 selectivity of about 62% in the total hydrocarbon products at 698 K and 5.0 MPa. acs.org

The reaction mechanism of isosynthesis over zirconia-based catalysts is complex and not fully understood. It is believed to involve the formation of surface intermediates, such as formate (B1220265) and methoxide (B1231860) species, from CO and H₂. researchgate.net The subsequent C-C bond formation and branching are thought to be influenced by the specific acid-base properties of the catalyst surface. acs.org

Thermodynamic and Kinetic Constraints in Isosynthesis

The production of this compound through isosynthesis, a catalytic reaction converting synthesis gas (a mixture of carbon monoxide and hydrogen), is governed by significant thermodynamic and kinetic constraints. The reaction is exothermic, which thermodynamically favors lower temperatures for higher equilibrium conversions of carbon monoxide and greater yields of this compound. openchemicalengineeringjournal.comopenchemicalengineeringjournal.comresearchgate.net However, these lower temperatures present a kinetic challenge, as they also lead to slower reaction rates.

A primary thermodynamic constraint is the competition with other reactions. Isosynthesis is part of the broader Fischer-Tropsch synthesis mechanism, which can produce a wide range of hydrocarbons and oxygenates. researchgate.net Maximizing the selectivity towards this compound while minimizing the formation of methane, carbon dioxide, and heavier hydrocarbons is a major challenge. researchgate.net The thermodynamic equilibrium of the isosynthesis reaction dictates that as temperature increases, the conversion of CO and the yield of this compound decrease. openchemicalengineeringjournal.com For instance, in a feed with equal volumes of CO and H₂, high CO conversions (greater than 90%) and this compound yields (around 25%) are thermodynamically favored at a relatively low pressure of 5 atm. openchemicalengineeringjournal.com

From a kinetic perspective, the development of a highly selective and active catalyst is paramount. The catalyst must facilitate the specific reaction pathways that lead to the formation of branched hydrocarbons like this compound over linear hydrocarbons and other byproducts. The activation of both hydrogen and carbon monoxide on the catalyst surface is a critical initial step, followed by controlled carbon chain growth. researchgate.net Achieving a high selectivity for this compound is a kinetic challenge that is intrinsically linked to the catalyst's properties and the reaction conditions. The interplay between thermodynamics, which favors low temperatures, and kinetics, which requires higher temperatures for practical reaction rates, necessitates careful optimization of the process conditions and catalyst design.

Table 1: Effect of Temperature and Pressure on CO Conversion and this compound Yield in Isosynthesis (Case 1: 50% CO + 50% H₂)

| Temperature (K) | Pressure (atm) | CO Conversion (%) | This compound Yield (%) |

|---|---|---|---|

| 400 | 5 | >90 | ~25 |

| 500 | 5 | Decreasing | Decreasing |

| 600 | 5 | Decreasing | Decreasing |

| 430 | 50 | Not Specified | 23 |

| 800 | 5 | Not Specified | 0.2 |

| 800 | 50 | Not Specified | ~7 |

Data derived from thermodynamic analysis of isosynthesis reactions. openchemicalengineeringjournal.com

Production of this compound via Degradation Pathways

Isobutene can be produced through the degradation of butylated hydroxytoluene (BHT), a widely used antioxidant. researchgate.netnih.govfigshare.com This process involves the breakdown of the BHT molecule, leading to the formation of isobutene as a major product. nih.govresearchgate.net The degradation can be initiated by various factors, including thermal stress and reaction with radicals. researchgate.netnih.gov

The thermal decomposition of BHT results in the cleavage of the tert-butyl group to yield isobutene. nih.gov Studies have shown that under thermal stress, isobutene is a primary decomposition product of BHT. nih.govresearchgate.net The reaction is often studied in the context of the stability of materials to which BHT is added, such as fuels and plastics. nih.gov

The degradation of BHT to isobutene can proceed through different mechanistic pathways, with theoretical studies, particularly using density functional theory (DFT), providing significant insights. researchgate.netnih.govfigshare.com A key mechanism involves the reaction of BHT with hydroxyl (OH) radicals. researchgate.netnih.govfigshare.com

Two primary initiation pathways have been identified: hydrogen abstraction from the t-butyl group and OH addition to the aromatic ring of BHT. nih.gov The OH addition pathway at the C2 position of the BHT molecule is generally favored due to a lower energy barrier compared to hydrogen abstraction. nih.govfigshare.com This initiation step leads to the formation of a tertiary butyl radical. researchgate.netacs.org

The resulting tertiary butyl radical is unstable and can further react, particularly in the presence of oxygen, to generate isobutene. researchgate.netacs.org The reaction rate constants for these initiation pathways have been calculated using transition state theory and are found to be promoted by an increase in temperature. researchgate.netnih.govacs.org

The kinetics of the thermal decomposition of BHT have also been investigated. The apparent activation energy for the thermal decomposition of BHT has been determined to be approximately 151.8 kJ mol⁻¹. nih.govresearchgate.net This value provides a measure of the energy barrier that must be overcome for the degradation to occur.

Table 2: Kinetic Parameters for the Thermal Decomposition of BHT

| Parameter | Value |

|---|---|

| Apparent Activation Energy (Ea) | 151.8 kJ mol⁻¹ |

| Decomposition Temperature Range | 445.8 K - 524.0 K |

Data from studies on the thermal decomposition characteristics of BHT. nih.govresearchgate.net

Table 3: Comparison of Initiation Pathways in BHT Degradation by OH Radicals

| Initiation Pathway | Relative Likelihood | Key Intermediate |

|---|---|---|

| OH Addition to Aromatic Ring (C2 position) | More Likely (Lower Energy Barrier) | Tertiary Butyl Radical |

| Hydrogen Abstraction from t-Butyl Group | Less Likely (Higher Energy Barrier) | Not Specified |

Based on theoretical studies of BHT degradation mechanisms. nih.govfigshare.com

Advanced Reaction Mechanisms and Kinetics Involving Isobutylene

Oligomerization of Isobutylene (B52900)

Oligomerization is a process where a few monomer units, in this case, this compound, are linked together to form a more complex molecule known as an oligomer. bme.hu Depending on the number of monomer units, the products are referred to as dimers, trimers, or tetramers. bme.hu This acid-catalyzed reaction is a key method for converting light C4 hydrocarbon streams into heavier, more valuable products like high-octane gasoline components. bme.humdpi.com The reaction is typically exothermic, for instance, the dimerization of this compound has an enthalpy of -87.3 kJ/mol. academie-sciences.fr

The mechanism of this compound oligomerization over solid acid catalysts generally follows a classical carbocation pathway. wisc.edu The process is initiated by the protonation of an this compound molecule on a Brønsted acid site of the catalyst, forming a tert-butyl cation. This cation then acts as an electrophile, attacking another this compound molecule to form a C8 carbocation. The C8 carbocation can then deprotonate to form a dithis compound (DIB) isomer or react with another this compound molecule to form a C12 carbocation, leading to the formation of trimers. mdpi.com

The dimerization of this compound is a significant industrial process for the production of isooctene (dithis compound), which can be subsequently hydrogenated to produce isooctane (B107328), a high-octane gasoline additive. mdpi.comacademie-sciences.fr The reaction yields various isomers of dithis compound, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

To enhance the selectivity towards dimers and suppress the formation of higher oligomers, moderators such as tert-butyl alcohol (TBA), methanol (B129727), or water are often added to the feed. neste.comoilngasprocess.comgoogle.com These moderators are thought to compete with this compound for the active sites on the catalyst, thereby reducing the rate of further oligomerization. researchgate.net For example, the presence of TBA can increase the selectivity for diisobutenes by moderating the activity of the sulfonic acid sites of resin catalysts. researchgate.net In some processes, the alcohol content in the reactor feed is controlled to keep the oligomer content in the isooctene product below 10 percent. neste.com

A variety of solid acid catalysts are employed for the dimerization of this compound, each with its own set of advantages and disadvantages. academie-sciences.fr Commonly used catalysts include ion-exchange resins, zeolites, and metal oxides.

Ion-Exchange Resins: Sulfonated styrene-divinylbenzene resins, such as Amberlyst-15, are widely used commercial catalysts for this compound dimerization. google.comresearchgate.net These resins are highly active and selective for the production of dithis compound. neste.com They are typically used in fixed-bed reactors in the liquid phase at temperatures between 30 and 100 °C and pressures up to 2.0 MPa. academie-sciences.fr However, they can be susceptible to deactivation.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them promising catalysts for this compound dimerization. researchgate.net Various zeolite frameworks, including FAU (e.g., USY), BETA, Mordenite (B1173385), and ZSM-5, have been investigated. academie-sciences.frresearchgate.net Zeolites with larger pores and three-dimensional channel systems tend to be more active and stable. academie-sciences.fr The catalytic activity of zeolites can be enhanced by modification with metals like nickel, which can increase both activity and selectivity to dimers. academie-sciences.frresearchgate.net

Metal Oxides: Solid acid catalysts based on metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂) and supported nickel sulfate (B86663) (NiSO₄/γ-alumina), have also been shown to be effective for this compound oligomerization. researchgate.netresearchgate.net These catalysts can exhibit high dimer selectivity and stability. researchgate.net For instance, a NiSO₄/γ-alumina catalyst demonstrated high dimer selectivity with no significant deactivation during the reaction. researchgate.netacs.org

Table 1: Comparison of Catalytic Systems for this compound Dimerization

| Catalyst Type | Examples | Operating Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ion-Exchange Resins | Amberlyst-15, Amberlyst A-35 | 30-100 °C, up to 2.0 MPa | High activity and selectivity | Susceptible to deactivation |

| Zeolites | USY, BETA, Mordenite, ZSM-5 | 50-250 °C | High stability, tunable acidity, shape selectivity | Can promote side reactions leading to higher oligomers |

| Metal Oxides | SO₄²⁻/ZrO₂, NiSO₄/γ-alumina | 50-90 °C | High dimer selectivity, good stability | May require specific preparation methods |

The performance of solid acid catalysts in this compound dimerization is strongly influenced by their physicochemical properties, particularly acidity, channel dimension, and pore size.

Acidity: The nature, strength, and density of acid sites play a crucial role. Both Brønsted and Lewis acid sites can catalyze the reaction. A higher concentration of Brønsted acid sites generally leads to higher this compound conversion. mdpi.com However, a high ratio of Lewis to Brønsted acid sites can result in higher activity and stability against deactivation, albeit with lower dimer selectivity. academie-sciences.fr The strength of the acid sites also affects selectivity; stronger acid sites can promote the formation of higher oligomers and byproducts. researchgate.net

Channel Dimension and Pore Size: The topology of the catalyst, including its channel dimensions and pore size, significantly impacts both activity and selectivity. academie-sciences.fr Zeolites with two or three-dimensional channel systems are generally more active and stable than those with one-dimensional channels. academie-sciences.fr Larger pore diameters and pore volumes can enhance the conversion and selectivity by facilitating the diffusion of reactants and products. researchgate.netnih.gov For instance, increasing the pore volume of an alumina (B75360) catalyst led to a significant increase in isobutanol conversion to this compound. nih.gov However, catalysts with very large pores may lead to the formation of bulkier higher oligomers. The pore shape can also influence catalyst performance by affecting the diffusion of molecules and the formation of coke. mdpi.com

Table 2: Influence of Catalyst Properties on this compound Dimerization

| Property | Effect on Activity | Effect on Selectivity to Dimers |

|---|---|---|

| High Brønsted Acidity | Increases | May decrease due to further oligomerization |

| High Lewis/Brønsted Ratio | Increases | Decreases |

| Large Pore Size | Increases | Generally increases, but very large pores can favor higher oligomers |

| 3D Channel System | Increases | Can decrease due to formation of more trimers |

Catalytic distillation (CD) is a process intensification technique that combines chemical reaction and distillation in a single unit. oilngasprocess.com This technology is particularly well-suited for equilibrium-limited reactions where the products have different boiling points than the reactants. In the case of this compound dimerization, the heavier dimer products are continuously removed from the reaction zone, which shifts the equilibrium towards the products and allows for higher this compound conversion without sacrificing dimer selectivity. oilngasprocess.com

The Dimer8 process, for example, utilizes a fixed-bed reactor followed by a catalytic distillation column to achieve high this compound conversion (over 90%) and high C8 selectivity (over 80%). oilngasprocess.com The use of CD eliminates the need for a separate downstream reaction and fractionation system. oilngasprocess.com Advanced heat-integrated CD processes, such as those employing a catalytic dividing wall distillation column or double-effect catalytic distillation with a vapor-recompressed heat pump, can lead to significant reductions in energy consumption and total annual costs. acs.org

Developing accurate kinetic models is essential for the design, optimization, and control of this compound dimerization reactors. Various kinetic models have been proposed, with Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms being the most common. bme.hu

In an LH model, both reactants adsorb onto the catalyst surface before reacting. acs.org An ER mechanism, on the other hand, involves the reaction of an adsorbed species with a species from the bulk fluid phase. bme.hu For the dimerization of isobutene over an ion-exchange resin, a Langmuir-Hinshelwood type model where diisobutenes are formed on two active sites and triisobutenes via diisobutenes on three active sites has been shown to successfully represent the experimental data. researchgate.net A generalized kinetic model based on an LH-type reaction sequence was also developed for the oligomerization of isobutene on a NiSO₄/γ-alumina catalyst. researchgate.netacs.org

The apparent activation energy for this compound dimerization has been reported to be in the range of 13–27 kJ/mol, suggesting that the reaction proceeds via surface rearrangement. researchgate.netacs.org Another study reported an apparent activation energy of 30 kJ/mol for dimerization over a commercial ion-exchange resin. researchgate.net The optimization of dimerization processes involves manipulating operating parameters such as temperature, pressure, catalyst loading, and feed composition to maximize dimer yield and selectivity.

While dimerization is often the desired reaction, the formation of trimers (C12) and higher oligomers (C16+) can also occur, particularly at higher temperatures and conversions. academie-sciences.fr These higher oligomers can be valuable as components of jet fuel or diesel, but their formation reduces the yield of the desired dithis compound. bme.hu

The formation of trimers proceeds through the reaction of a C8 carbocation with another this compound molecule. mdpi.com Catalysts with strong acid sites and large pores, such as certain zeolites, can favor the formation of trimers and higher oligomers. academie-sciences.fr For instance, FER zeolite has shown high selectivity for butene trimers compared to ZSM-5 and mordenite. wisc.edu Ion-exchange resins like Amberlyst-15 can also be used to produce triisobutenes. semanticscholar.org The reaction conditions can be adjusted to favor the formation of trimers; for example, higher temperatures can increase the rate of oligomerization reactions, leading to a higher proportion of trimers and tetramers. mdpi.com

Dimerization to Dithis compound (DIB) and Isooctane

Polymerization of this compound

This compound's unique structure, with a geminal dimethyl group on the double bond, makes it highly susceptible to cationic polymerization while being virtually inert to anionic and radical polymerization under normal conditions. Cationic polymerization proceeds via carbocationic intermediates, which are highly reactive and require careful control to achieve desired polymer characteristics.

Cationic Polymerization of this compound

Cationic polymerization of this compound is a commercially significant process used to produce a variety of polymers, from low-molecular-weight oils to high-molecular-weight elastomers. The process is initiated by a cationogen in the presence of a Lewis acid, leading to the formation of a reactive carbocation that propagates by adding monomer units. rsc.org

Living cationic polymerization represents a significant advancement in polymer synthesis, offering unparalleled control over molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group functionality. This technique, first reported for this compound in the 1980s, eliminates chain transfer and termination reactions, which are prevalent in conventional cationic polymerization. tandfonline.com The key to achieving a living polymerization is the establishment of a dynamic equilibrium between a dormant species (covalently bonded) and a minute concentration of active propagating carbocations.

This equilibrium is typically achieved by using a carefully selected initiating system, often consisting of an organic halide initiator and a Lewis acid co-initiator, in conjunction with a proton trap or an electron donor at low temperatures. The proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), scavenges protic impurities that can initiate uncontrolled polymerization. tandfonline.com The polymerization rate is first-order with respect to the monomer concentration and is not influenced by the excess concentration of the proton trap, indicating that the living nature is not due to carbocation stabilization but rather the suppression of side reactions. tandfonline.com

The choice of initiator is crucial for achieving high initiator efficiency, meaning that every initiator molecule generates a polymer chain. Studies have shown that the structure of the initiator can affect the polymerization kinetics. For instance, polymerizations initiated with 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene exhibit an initial period of rapid monomer consumption, attributed to a higher ionization equilibrium constant for the benzylic chloride initiator compared to the resulting polythis compound (B167198) (PIB) chain ends. usm.edu

Table 1: Initiator Systems for Living Cationic Polymerization of this compound

| Initiator | Co-initiator | Additive | Solvent System | Temperature (°C) | Resulting PDI |

|---|---|---|---|---|---|